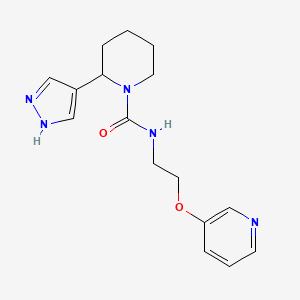![molecular formula C15H21ClN2O2 B7643336 2-Amino-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-phenylethanone;hydrochloride](/img/structure/B7643336.png)
2-Amino-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-phenylethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-phenylethanone;hydrochloride is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as LY404039, and it is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). The mGluR2 receptor is a G-protein coupled receptor that is involved in the regulation of glutamate neurotransmission. The use of LY404039 in scientific research has been shown to have potential in a variety of fields, including neuroscience, psychiatry, and drug discovery.
Mécanisme D'action
LY404039 is a selective antagonist of the mGluR2 receptor. This receptor is involved in the regulation of glutamate neurotransmission, which is important for a variety of physiological processes, including learning and memory, synaptic plasticity, and the regulation of mood and emotion. By blocking the activity of this receptor, LY404039 can modulate glutamate neurotransmission and potentially provide therapeutic benefits in a variety of disorders.
Biochemical and Physiological Effects:
LY404039 has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to reduce anxiety-like behavior and improve cognitive function. Additionally, LY404039 has been shown to modulate dopamine neurotransmission, which is important for the regulation of reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using LY404039 in scientific research is that it is a selective antagonist of the mGluR2 receptor, which allows for more precise modulation of glutamate neurotransmission. Additionally, the compound has been well-studied and has a well-established mechanism of action. However, one limitation of using LY404039 in lab experiments is that it can be difficult to obtain and is relatively expensive.
Orientations Futures
There are many potential future directions for the use of LY404039 in scientific research. One area of interest is the development of new treatments for neurological and psychiatric disorders, particularly those that are related to glutamate neurotransmission. Additionally, the compound could be used in the development of new drugs for addiction and substance abuse disorders. Further research is also needed to fully understand the biochemical and physiological effects of LY404039 and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of LY404039 involves a multi-step process that begins with the reaction of 3-bromobenzophenone with 1,2-diaminopropane to form 2-amino-1-(3-bromophenyl)ethanone. This compound is then reacted with 5-oxa-8-azaspiro[3.5]nonane to form 2-amino-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-phenylethanone. The final step involves the formation of the hydrochloride salt of the compound.
Applications De Recherche Scientifique
LY404039 has been studied for its potential applications in a variety of scientific research fields. In neuroscience, the compound has been shown to have potential in the treatment of disorders such as anxiety, depression, and schizophrenia. In psychiatry, LY404039 has been studied as a potential treatment for addiction and substance abuse disorders. Additionally, the compound has been studied for its potential use in drug discovery, particularly in the development of new treatments for neurological and psychiatric disorders.
Propriétés
IUPAC Name |
2-amino-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-phenylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c16-13(12-5-2-1-3-6-12)14(18)17-9-10-19-15(11-17)7-4-8-15;/h1-3,5-6,13H,4,7-11,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJDSVXXOWUDJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CCO2)C(=O)C(C3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B7643271.png)
![1-ethyl-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7643283.png)
![2-Tert-butyl-5-methyl-4-[(7-methyl-2-oxochromen-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643287.png)
![[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7643293.png)
![1-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7643299.png)
![2-Tert-butyl-4-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-methyl-1,2,4-triazol-3-one](/img/structure/B7643307.png)
![3-[2-(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)ethoxy]benzonitrile](/img/structure/B7643315.png)

![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643321.png)
![2-Tert-butyl-4-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643325.png)
![2-Amino-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)hexan-1-one;hydrochloride](/img/structure/B7643335.png)
![2-tert-butyl-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,4-triazol-3-one](/img/structure/B7643341.png)
![3-[1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-1-methyl-1-propan-2-ylurea](/img/structure/B7643347.png)